

Chk2-IN-1 CAS number and commercial suppliers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chk2-IN-1

Cat. No.: B2747803

[Get Quote](#)

Chk2-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Chk2-IN-1**, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document covers its chemical identity, commercial availability, mechanism of action within the broader DNA damage response (DDR) pathway, and detailed protocols for its characterization in both biochemical and cellular contexts.

Introduction to Checkpoint Kinase 2 (Chk2)

Checkpoint Kinase 2 (Chk2) is a crucial serine/threonine kinase that functions as a tumor suppressor by playing a pivotal role in the cellular response to DNA damage.^[1] As a key component of the DDR pathway, Chk2 is activated in response to DNA double-strand breaks (DSBs), primarily through phosphorylation by the Ataxia-Telangiectasia Mutated (ATM) kinase.^[2] Once activated, Chk2 phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, facilitate DNA repair, or induce apoptosis if the damage is irreparable.^{[1][2]} Key targets of Chk2 include the Cdc25 phosphatases, p53, and BRCA1, which collectively halt cell cycle progression and promote genomic stability.^{[1][3]} Given its central role in maintaining genomic integrity, the inhibition of Chk2 is a promising therapeutic strategy, particularly in combination with DNA-damaging agents, to selectively target cancer cells with compromised p53 pathways.^{[4][5]}

Chk2-IN-1: CAS Number and Commercial Availability

Chk2-IN-1 is a small molecule inhibitor designed to selectively target the ATP-binding pocket of Chk2.

- CAS Number: 724708-21-8
- Commercial Suppliers: **Chk2-IN-1** is available from various chemical suppliers for research purposes, including but not limited to:
 - MedChemExpress
 - GlpBio
 - Sigma-Aldrich
 - Cayman Chemical

Quantitative Data Summary

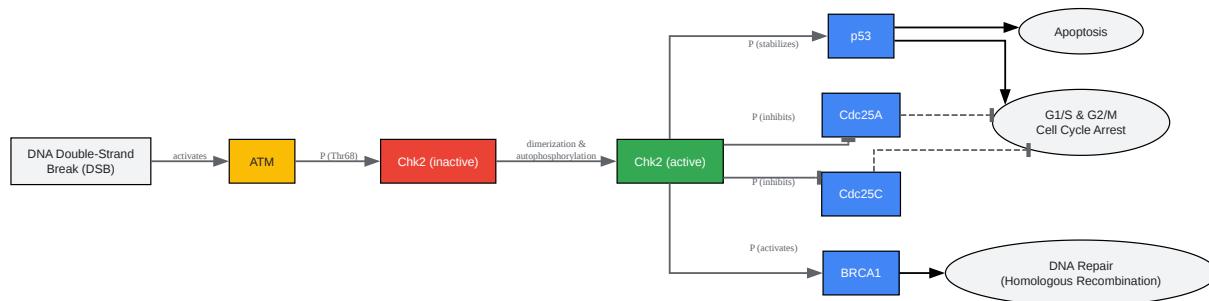
The following tables summarize the inhibitory activity of isobavachalcone (IBC), a natural chalcone identified as a potent Chk2 inhibitor with a similar mechanism of action to many synthetic inhibitors like **Chk2-IN-1**. This data is presented as a representative profile for a selective Chk2 inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity of Isobavachalcone (IBC)

Kinase	IC50 (μM)
Chk2	3.5
Aurora-A/B	11.2
JNK3	16.4
AKT1/PKB α	56.7
Chk1	>100

Data sourced from a radiometric in vitro kinase assay. The data demonstrates the selectivity of IBC for Chk2 over other kinases, including the closely related Chk1.[\[6\]](#)

Table 2: In Vitro Anti-proliferative Activity of Isobavachalcone (IBC) in Cancer Cell Lines

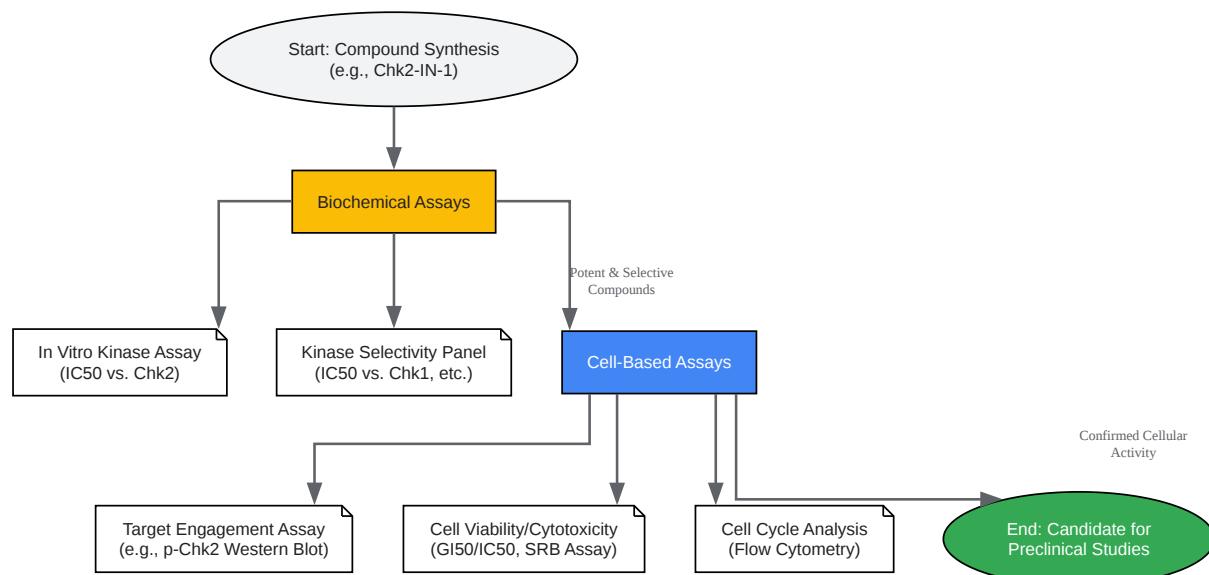

Cell Line	Cancer Type	IC50 (μM)
MCF-7	Breast	16.8
SUM159	Breast	12.3
HCC827	Lung	15.6
PC3	Prostate	16.5
DU145	Prostate	14.1
U937	Lymphoma	9.8
HCT116	Colon	18.2
Ovcar8	Ovarian	12.8

Cell viability was measured after 72 hours of treatment. The data indicates broad anti-proliferative activity across various cancer cell types.[\[7\]](#)

Signaling Pathways and Experimental Workflows

Chk2 Signaling Pathway in DNA Damage Response

Upon detection of DNA double-strand breaks by the MRE11-RAD50-NBS1 (MRN) complex, ATM is activated and phosphorylates Chk2 at Threonine 68.[\[8\]](#) This initial phosphorylation event triggers Chk2 dimerization and subsequent autophosphorylation, leading to its full activation.[\[8\]](#) Activated Chk2 then targets several key proteins to initiate a cellular response.[\[1\]](#) It phosphorylates Cdc25A and Cdc25C, leading to their degradation or sequestration and thereby preventing entry into S-phase and mitosis, respectively. Chk2 also stabilizes the tumor suppressor p53 by phosphorylating it, which disrupts the p53-MDM2 interaction and leads to the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis.[\[3\]\[4\]](#) Furthermore, Chk2 plays a role in DNA repair by phosphorylating BRCA1, which promotes homologous recombination.[\[1\]](#)



[Click to download full resolution via product page](#)

Chk2 signaling pathway in response to DNA double-strand breaks.

Experimental Workflow for Chk2 Inhibitor Characterization

The characterization of a novel Chk2 inhibitor such as **Chk2-IN-1** typically follows a multi-step workflow. This process begins with biochemical assays to determine the potency and selectivity of the compound against the purified enzyme. Promising candidates are then advanced to cell-based assays to confirm their on-target activity in a physiological context, assess their anti-proliferative effects, and elucidate their impact on cell cycle progression.

[Click to download full resolution via product page](#)

A typical workflow for the preclinical characterization of a Chk2 inhibitor.

Experimental Protocols

In Vitro Chk2 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits for measuring kinase activity.

1. Reagent Preparation:

- Thaw 5x Kinase Assay Buffer, 500 μ M ATP, and substrate (e.g., CHKtide) on ice.
- Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile water.
- Prepare serial dilutions of **Chk2-IN-1** in 1x Kinase Assay Buffer containing 10% DMSO. The final DMSO concentration in the assay should not exceed 1%.

2. Reaction Setup (96-well plate):

- Prepare a Master Mix containing 1x Kinase Assay Buffer, 500 μ M ATP, and 1 mg/ml CHKtide substrate.
- Add 12.5 μ L of the Master Mix to each well.
- Add 2.5 μ L of the serially diluted **Chk2-IN-1** or vehicle control (10% DMSO in 1x Kinase Assay Buffer) to the respective wells.
- Dilute recombinant Chk2 enzyme to the working concentration (e.g., 2.5 ng/ μ L) in 1x Kinase Assay Buffer.

3. Kinase Reaction:

- Initiate the reaction by adding 10 μ L of the diluted Chk2 enzyme to each well.
- Incubate the plate at 30°C for 45 minutes.

4. ADP Detection:

- Add 25 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 45 minutes.
- Add 50 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for another 45 minutes.
- Read the luminescence on a microplate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

Cell Viability - Sulforhodamine B (SRB) Assay

This colorimetric assay measures cell density based on the measurement of cellular protein content.[\[2\]](#)[\[6\]](#)

1. Cell Plating and Treatment:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treat the cells with a range of concentrations of **Chk2-IN-1** for the desired duration (e.g., 72 hours).

2. Cell Fixation:

- After treatment, gently remove the culture medium.
- Add 100 μ L of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.

- Incubate the plate at 4°C for 1 hour.

3. Staining:

- Wash the plates four times with slow-running tap water to remove the TCA. Allow the plates to air-dry completely.
- Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well.
- Incubate at room temperature for 30 minutes.

4. Washing and Solubilization:

- Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
- Allow the plates to air-dry.
- Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
- Place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

5. Absorbance Measurement:

- Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein and thus to the cell number.

Immunoblotting for Phospho-Chk2 (Thr68)

This protocol is for detecting the activation state of Chk2 in cells following DNA damage and inhibitor treatment.

1. Cell Lysis:

- Culture cells and treat with a DNA-damaging agent (e.g., etoposide) in the presence or absence of **Chk2-IN-1** for the desired time.
- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

2. Protein Quantification:

- Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. SDS-PAGE and Transfer:

- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phospho-Chk2 (Thr68) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.

5. Detection:

- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- The membrane can be stripped and re-probed for total Chk2 and a loading control (e.g., GAPDH or β-actin).

Cell Cycle Analysis by Flow Cytometry

This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution of a cell population.

1. Cell Preparation and Treatment:

- Culture cells to ~70% confluence and treat with **Chk2-IN-1** or vehicle for the desired time (e.g., 24 hours).
- Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

2. Fixation:

- Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
- Resuspend the cell pellet (1×10^6 cells) in 1 mL of ice-cold PBS.

- While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
- Incubate at -20°C for at least 2 hours (or overnight).

3. Staining:

- Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
- Wash the cell pellet once with PBS.
- Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
- Incubate in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis:

- Analyze the stained cells on a flow cytometer.
- Use appropriate gating strategies to exclude doublets and debris.
- The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. X-ray Structures of Checkpoint Kinase 2 in Complex with Inhibitors that Target its Gatekeeper-Dependent Hydrophobic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth [elifesciences.org]

- 7. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chk2-IN-1 CAS number and commercial suppliers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2747803#chk2-in-1-cas-number-and-commercial-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com